N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide
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Overview
Description
Scientific Research Applications
Luminescence Enhancement
Naphthalene derivatives have been intercalated into Eu(3+)-doped Zn/Al layered double hydroxides to enhance red luminescence significantly more than sulfonate anions. This application underscores the potential use of naphthalene-based compounds in developing advanced luminescent materials (Xiaorui Gao et al., 2011).
Electrosynthesis
The use of methanesulphonic acid, related to the methanesulfonyl group, demonstrates practical applications in the commercial production of carbonyl compounds through cerium mediated electrosynthesis. This highlights the compound's utility in facilitating efficient electrochemical reactions (R. M. Spotnitz et al., 1990).
Organic Electronics and Sensing
Naphthalene diimides (NDIs), closely related to naphthalene-1-carboxamide derivatives, are explored for their applications in supramolecular chemistry, sensors, and molecular switching devices. This review encapsulates the synthesis, properties, and applications of NDIs in various fields, indicating the broad potential of naphthalene-based compounds in technology and sensing applications (M. Kobaisi et al., 2016).
Energy Storage
Research into carboxylic and sulfonic N-substituted naphthalene diimide salts as organic electrodes for lithium batteries showcases the potential of naphthalene derivatives in energy storage solutions. These compounds exhibit stable electrochemical activity, underscoring their applicability in developing sustainable battery technologies (A. E. Lakraychi et al., 2017).
Aromatization Processes
The conversion of methane to aromatics like benzene and naphthalene on Mo-supported catalysts points to the role of naphthalene structures in catalyzing significant chemical transformations. This research provides insights into the efficiency of specific catalysts in producing valuable aromatic compounds from methane, suggesting potential industrial applications (Shetian Liu et al., 1999).
Mechanism of Action
Target of Action
The primary target of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]naphthalene-1-carboxamide is Proliferating Cell Nuclear Antigen (PCNA) . PCNA is a protein essential for DNA replication and repair within cells .
Mode of Action
This compound acts as a small molecule inhibitor of PCNA . It was created to target a post-translationally modified isoform of PCNA, termed caPCNA, which is preferentially found in cancer cells . By selectively targeting caPCNA, it may be possible to kill cancer cells without affecting healthy tissues .
Biochemical Pathways
The compound interferes with the action of PCNA, a protein crucial for DNA repair . This interference leads to the induction of DNA double-strand breaks in a transcription-dependent manner, preventing cells with damaged DNA from dividing or replicating defective DNA during the S phase of the cell cycle .
Result of Action
In vitro testing demonstrated that this compound inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types .
Properties
IUPAC Name |
N-[(E)-3-methylsulfonylprop-2-enyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-20(18,19)11-5-10-16-15(17)14-9-4-7-12-6-2-3-8-13(12)14/h2-9,11H,10H2,1H3,(H,16,17)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSIZGFBFHJMIP-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C=CCNC(=O)C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C=C/CNC(=O)C1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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